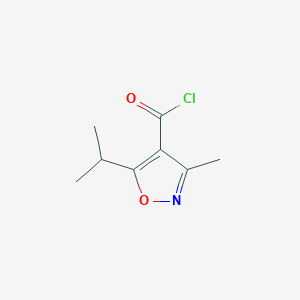
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide, also known as HEAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEAA is a derivative of acetaminophen, which is a widely used pain reliever. The synthesis method of HEAA involves the reaction of 4-chloroaniline and ethylene oxide with acetic anhydride.
Mécanisme D'action
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase enzymes. It also inhibits the production of inflammatory cytokines and prostaglandins. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide is metabolized in the liver to form N-acetyl-p-benzoquinoneimine, which can cause liver toxicity in high doses.
Biochemical and Physiological Effects:
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce fever and pain in humans. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide is metabolized in the liver to form N-acetyl-p-benzoquinoneimine, which can cause liver toxicity in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using standard assays. However, 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has some limitations as well. It can cause liver toxicity in high doses, which can limit its use in vivo. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has several potential applications in the field of medicine. It can be used as an anti-inflammatory, analgesic, and antipyretic agent. It can also be used as a potential chemotherapeutic agent. Future research should focus on understanding the mechanism of action of 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide and its potential applications in different fields of medicine. Moreover, the toxicity of 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide should be further studied to determine its safe dosage and potential side effects.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14/h1-4,12,14H,5-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMEOGJCHTFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572413 | |
| Record name | N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylamino)-N-(4-chlorophenyl)acetamide | |
CAS RN |
215649-69-7 | |
| Record name | N-(4-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)

![Diphenanthro[9,10-b:9',10'-d]thiophene](/img/structure/B1628006.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B1628007.png)







![Furo[3,2-C]pyridine-7-carbonitrile](/img/structure/B1628018.png)